Ethyl 2-tert-butyloxazole-5-carboxylate
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Overview
Description
2-(1,1-Dimethylethyl)-5-oxazolecarboxylic acid ethyl ester is an organic compound belonging to the class of oxazole derivatives It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylethyl)-5-oxazolecarboxylic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with ethyl oxalyl chloride to form the corresponding oxazoline intermediate. This intermediate is then oxidized to yield the desired oxazolecarboxylic acid ethyl ester. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(1,1-Dimethylethyl)-5-oxazolecarboxylic acid ethyl ester may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dimethylethyl)-5-oxazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxazolecarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
Oxidation: Oxazolecarboxylic acid.
Reduction: Oxazolecarbinol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1,1-Dimethylethyl)-5-oxazolecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Dimethylethyl)-5-oxazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid ethyl ester
- 2-(1,1-Dimethylethyl)-5-thiazolecarboxylic acid ethyl ester
- 2-(1,1-Dimethylethyl)-5-imidazolecarboxylic acid ethyl ester
Uniqueness
2-(1,1-Dimethylethyl)-5-oxazolecarboxylic acid ethyl ester is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C10H15NO3 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-5-13-8(12)7-6-11-9(14-7)10(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
JSOZSWOYKNIAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)C(C)(C)C |
Origin of Product |
United States |
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